2,4-Diaminopyrimidine-5-carbonitrile

Catalog No.
S775542
CAS No.
16462-27-4
M.F
C5H5N5
M. Wt
135.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminopyrimidine-5-carbonitrile

CAS Number

16462-27-4

Product Name

2,4-Diaminopyrimidine-5-carbonitrile

IUPAC Name

2,4-diaminopyrimidine-5-carbonitrile

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10)

InChI Key

OYUQCQCQLDTRHQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)N)N)C#N

Synonyms

2,4-Diamino-5-cyanopyrimidine; 2,4-Diamino-5-pyrimidinecarbonitrile; NSC 135235;

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C#N

Potential Anticancer Agent:

Research suggests that 2,4-Diaminopyrimidine-5-carbonitrile (CAS: 16462-27-4) exhibits promising anti-cancer properties. Studies have shown its cytotoxic activity against various human cancer cell lines, including breast, cervical, oral, and prostate cancers [].

These findings suggest its potential as a lead compound for developing more potent anti-cancer agents. Further research is ongoing to explore its mechanisms of action and potential for clinical development [].

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Studies have investigated the potential of 2,4-Diaminopyrimidine-5-carbonitrile and its derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR plays a crucial role in cell proliferation and survival, and its overexpression is associated with various cancers [].

Docking studies suggest that specific derivatives of 2,4-Diaminopyrimidine-5-carbonitrile may bind to the active site of EGFR, potentially hindering its function and thereby inhibiting cancer cell growth [].

These findings warrant further investigation to understand the potential of these compounds as therapeutic agents for EGFR-positive cancers.

Research Applications and Availability:

  • Anticancer drug discovery: As discussed earlier, its potential as a lead compound for developing anti-cancer drugs is a significant area of research.
  • EGFR inhibitor development: Further studies can explore its derivatives for their potential to target and inhibit EGFR in cancer cells.
  • Medicinal chemistry research: Its unique structure and potential bioactivity make it an interesting molecule for further exploration in medicinal chemistry research.

2,4-Diaminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H5N5C_5H_5N_5 and a molecular weight of 135.13 g/mol. This compound features a pyrimidine ring substituted with two amino groups at the 2 and 4 positions and a cyano group at the 5 position. Its structure contributes to its diverse chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical applications .

The mechanism of action by which 2,4-Diaminopyrimidine-5-carbonitrile exerts its anticancer activity is still under investigation. Studies suggest that it might target the Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation []. Docking studies have been conducted to explore potential binding modes between the compound and the EGFR active site, but further research is needed to confirm this mechanism [].

, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: It can react with aldehydes and ketones to form imines or other derivatives, which can be further transformed into more complex structures .
  • Cyclization: Under certain conditions, 2,4-diaminopyrimidine-5-carbonitrile can undergo cyclization reactions to form heterocyclic compounds, which are often biologically active .

Research indicates that 2,4-diaminopyrimidine-5-carbonitrile exhibits significant biological activities, including:

  • Antimicrobial Properties: It has been evaluated for its potential as an antimicrobial agent against various bacterial strains.
  • Antitumor Activity: Some derivatives of this compound have shown promise in inhibiting tumor growth in vitro .
  • Chemosensor

Several synthesis methods have been developed for 2,4-diaminopyrimidine-5-carbonitrile, including:

  • One-Pot Multicomponent Reactions: A common method involves the reaction of malononitrile with appropriate amines and aldehydes under mild conditions to yield the desired product efficiently .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, making the process faster and more energy-efficient .
  • Catalytic Methods: Recent studies have explored using metal-organic frameworks as catalysts to facilitate the synthesis of this compound with improved yields and selectivity .

2,4-Diaminopyrimidine-5-carbonitrile serves as an important intermediate in various fields:

  • Pharmaceuticals: It is used in synthesizing drugs, particularly those targeting bacterial infections and cancer.
  • Agrochemicals: The compound is also utilized in developing herbicides and pesticides due to its biological activity against pests .
  • Chemical Sensors: Its ability to form complexes with metal ions makes it suitable for designing sensors for environmental monitoring .

Studies on interaction mechanisms involving 2,4-diaminopyrimidine-5-carbonitrile have revealed:

  • Metal Ion Complexation: The compound can form stable complexes with metal ions, which is crucial for its application in chemosensors.
  • Biological Interactions: Investigations into its interactions with biological macromolecules suggest potential pathways for drug development targeting specific diseases .

Several compounds share structural similarities with 2,4-diaminopyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-2-methylpyrimidine-5-carbonitrile698-29-30.79Contains a methyl group at position 2
2-Aminopyrimidine-5-carbonitrile1753-48-60.79Lacks the second amino group at position 4
4-Amino-6-methylpyrimidine-5-carbonitrile76574-44-20.77Has a methyl group at position 6
2,4-Diaminopyrimidine-5-carboxaldehyde20781-06-00.75Contains a carboxaldehyde group instead of cyano
4-Amino-2-chloro-5-pyrimidinecarbonitrile94741-69-20.72Contains a chlorine substituent

The unique positioning of functional groups in these compounds influences their reactivity and biological properties, making each suitable for different applications.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

16462-27-4

Wikipedia

2,4-Diamino-5-cyanopyrimidine

Dates

Last modified: 08-15-2023

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